Cas no 61341-26-2 (3-Methylthiophene-2-carbonyl chloride)
3-Methylthiophene-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Methylthiophene-2-carbonyl chloride
- 3-Methyl-2-thenoyl Chloride
- 2-(3-METHYL)THIOPHENE CARBOXYLICACID CHLORIDE
- 3-methyl-2-thiophene carbonyl chloride
- 3-Methyl-thiophen-2-carbonylchlorid
- 3-methyl-thiophene-2-carbonyl chloride
- 3-methylthiophene-2-carboxylic acid chloride
- 3-Methyl-2-thiophenecarbonyl chloride
- 3-Methylthiophene-2-carbonylchloride
- PubChem5561
- 3-methylthenoyl chloride
- 3-Methyl-2-thenoylChloride
- 3-methyl-2-thienoyl chloride
- 3-methylthiophenecarbonylchloride
- 3-methylthiophenecarbonyl chloride
- AJSVPEVDFBYRCH-
- DTXSID80372176
- AKOS005255226
- SY050262
- M1711
- FT-0616188
- W-200458
- 3-methyl-thiophene-2-carboxylic acid chloride
- D91524
- 3-Methyl-thiophene-2-carbonyl chlor
- GEO-01954
- 61341-26-2
- SCHEMBL158997
- MFCD00130091
- AJSVPEVDFBYRCH-UHFFFAOYSA-N
- 3-Methylthiophene-2-carbonyl chloride, 97%
- 1,3-diphenyl-2-(tetrahydro-2H-pyran-2-yl)propane-1,3-dione
- AS-17288
- DB-002519
-
- MDL: MFCD00130091
- Inchi: 1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
- InChI Key: AJSVPEVDFBYRCH-UHFFFAOYSA-N
- SMILES: ClC(C1=C(C)C=CS1)=O
- BRN: 116181
Computed Properties
- Exact Mass: 159.97500
- Monoisotopic Mass: 159.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.314
- Melting Point: 30-35°C
- Boiling Point: 220°C(lit.)
- Flash Point: 108 ºC
- Refractive Index: 1.586
- PSA: 45.31000
- LogP: 2.43550
- Sensitiveness: Moisture Sensitive
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
3-Methylthiophene-2-carbonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: R34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store at room temperature
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
- Packing Group:II
- Hazard Level:8
3-Methylthiophene-2-carbonyl chloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methylthiophene-2-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014753-5g |
3-Methyl-thiophene-2-carbonyl chloride |
61341-26-2 | 95% | 5g |
£123.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135032-2g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | ≥98.0%(GC) | 2g |
¥249.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135032-5g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | ≥98.0%(GC) | 5g |
¥498.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135032-10g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | ≥98.0%(GC) | 10g |
¥796.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135032-1g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | ≥98.0%(GC) | 1g |
¥156.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135032-25g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | ≥98.0%(GC) | 25g |
¥1592.90 | 2023-09-02 | |
| Alichem | A169003699-10g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | 97% | 10g |
$156.80 | 2023-09-01 | |
| Alichem | A169003699-25g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | 97% | 25g |
$257.40 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025679-25g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | 98% | 25g |
¥1911 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025679-5g |
3-Methylthiophene-2-carbonyl chloride |
61341-26-2 | 98% | 5g |
¥599 | 2024-05-22 |
3-Methylthiophene-2-carbonyl chloride Suppliers
3-Methylthiophene-2-carbonyl chloride Related Literature
-
Alexander S. Fisyuk,Renaud Demadrille,Claudia Querner,Malgorzata Zagorska,Jo?l Bleuse,Adam Pron New J. Chem. 2005 29 707
Additional information on 3-Methylthiophene-2-carbonyl chloride
3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2): A Versatile Building Block in Organic Synthesis
3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. As a thiophene derivative, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials. The presence of both methyl group and carbonyl chloride functionality makes it particularly useful for further chemical modifications.
The growing interest in 3-methylthiophene derivatives stems from their wide applications in drug discovery and material engineering. Recent studies highlight its potential in developing novel antimicrobial agents and organic semiconductors, addressing current challenges in healthcare and renewable energy sectors. Researchers are particularly interested in how the methylthiophene scaffold can be modified to create compounds with enhanced biological activity or improved electronic properties.
From a chemical perspective, 3-methylthiophene-2-carbonyl chloride exhibits several notable characteristics. The compound's reactivity is primarily governed by the carbonyl chloride group, which readily undergoes nucleophilic substitution reactions with various amines, alcohols, and other nucleophiles. This property makes it an excellent candidate for amide bond formation and esterification reactions, common transformations in medicinal chemistry. The thiophene ring provides aromatic stability while allowing for further functionalization at other positions.
In pharmaceutical applications, derivatives of 3-methylthiophene-2-carbonyl chloride have shown promise in addressing current medical needs. Scientists are exploring its potential in developing treatments for neurological disorders and metabolic diseases, areas where patients and researchers are actively seeking new therapeutic options. The compound's ability to serve as a precursor for small molecule drugs makes it particularly valuable in today's drug discovery pipelines.
The materials science field has also benefited from 3-methylthiophene-based compounds. With the increasing demand for organic electronics, researchers are investigating how modifications to the methylthiophene core can lead to improved performance in organic photovoltaic cells and OLED displays. These applications align well with current industry trends toward sustainable energy solutions and advanced display technologies.
From a synthetic chemistry standpoint, working with 3-methylthiophene-2-carbonyl chloride requires careful consideration of reaction conditions. The compound's moisture sensitivity necessitates anhydrous environments for many transformations, while its thermal stability allows for a range of temperature-dependent reactions. These properties make it both challenging and rewarding to work with in laboratory settings.
Quality control of 3-methylthiophene-2-carbonyl chloride typically involves analytical techniques such as HPLC analysis and spectroscopic characterization. The compound's purity is crucial for its performance in downstream applications, particularly in pharmaceutical synthesis where stringent quality standards apply. Advanced purification methods have been developed to ensure high-grade material for research and industrial use.
The commercial availability of 3-methylthiophene-2-carbonyl chloride has improved in recent years, responding to growing demand from both academic and industrial researchers. Suppliers now offer various packaging options and purity grades to accommodate different research needs. This accessibility has accelerated its adoption across multiple disciplines of chemical research.
Environmental considerations surrounding thiophene derivatives have prompted investigations into greener synthesis methods. Recent advancements focus on catalytic processes and solvent reduction strategies that minimize waste while maintaining high yields. These developments align with the broader chemical industry's shift toward sustainable practices.
Future research directions for 3-methylthiophene-2-carbonyl chloride include exploring its potential in bioconjugation chemistry and polymeric materials. The compound's versatility suggests it may play important roles in emerging fields such as targeted drug delivery and smart materials. These applications could address some of the most pressing challenges in modern medicine and technology.
For researchers considering working with 3-methylthiophene-2-carbonyl chloride, proper handling and storage are essential. While not classified as hazardous under standard regulations, appropriate laboratory practices should be followed to ensure safety and maintain compound integrity. Standard operating procedures typically recommend storage under inert atmosphere at controlled temperatures.
The scientific literature contains numerous examples of successful applications of 3-methylthiophene-2-carbonyl chloride in complex syntheses. Recent publications demonstrate its utility in constructing heterocyclic frameworks and functional materials, showcasing the compound's importance in modern chemical research. These case studies provide valuable insights for researchers planning new synthetic routes.
As the chemical industry continues to evolve, 3-methylthiophene-2-carbonyl chloride remains a compound of significant interest. Its balanced properties of reactivity and stability, combined with the versatility of the thiophene scaffold, ensure its continued relevance in both academic and industrial research settings. The compound serves as a testament to the importance of heterocyclic chemistry in addressing contemporary scientific challenges.
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